

CHAPS Detergent: An In-depth Technical Guide for Protein Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in protein research for its ability to solubilize proteins, particularly those embedded within cellular membranes, while preserving their native structure and function.^{[1][2]} Its unique properties, combining features of both bile salts and sulfobetaine-type detergents, make it a versatile tool for a range of applications, from protein extraction and purification to complex downstream analyses like isoelectric focusing and co-immunoprecipitation.^{[1][3]} This guide provides a comprehensive overview of CHAPS, including its physicochemical properties, mechanisms of action, and detailed protocols for its use in key experimental workflows.

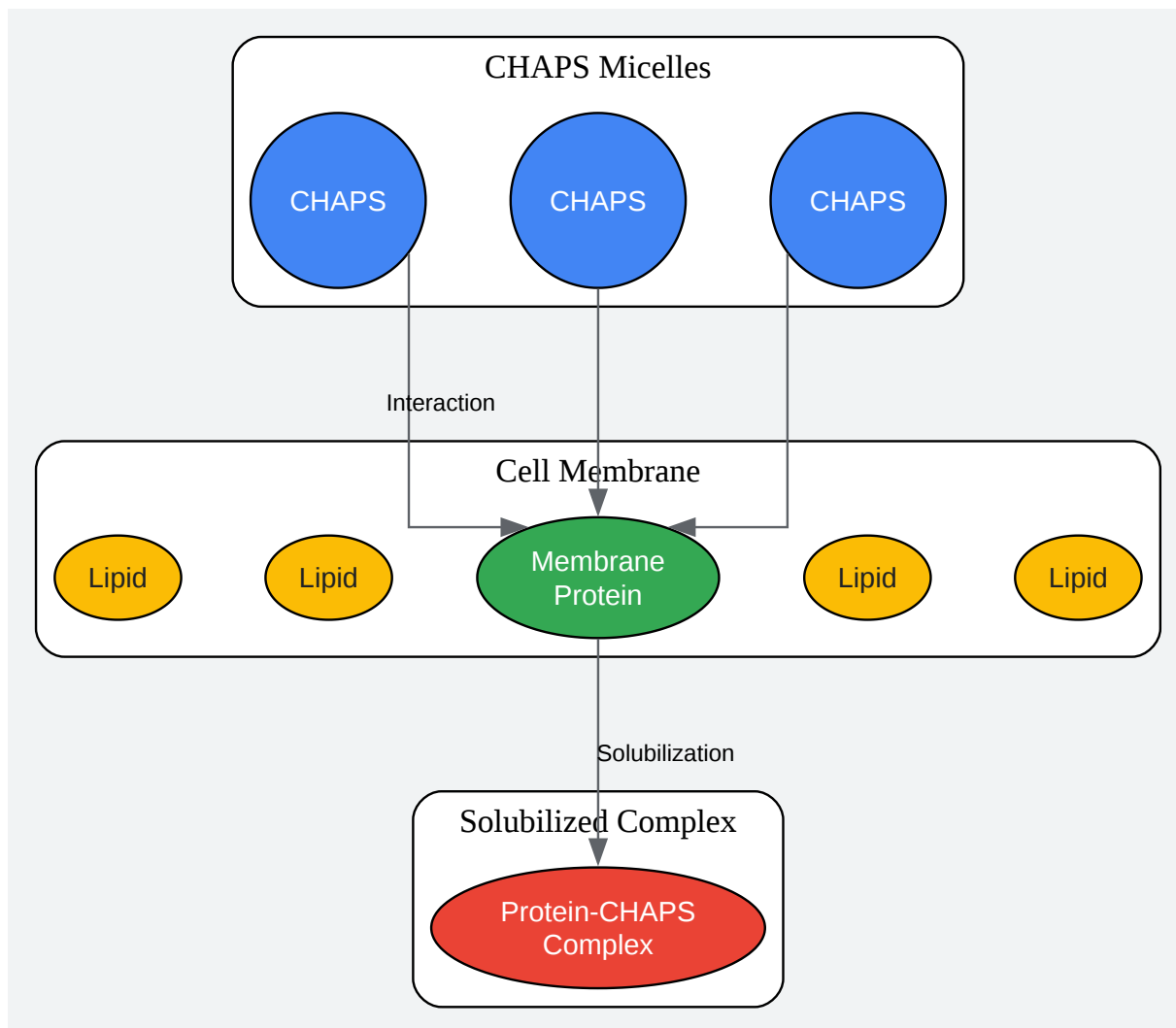
Physicochemical Properties of CHAPS

The efficacy of a detergent in biochemical applications is largely dictated by its chemical structure and physical properties. CHAPS possesses a rigid steroidal hydrophobic group and a polar, zwitterionic head group, which confers its non-denaturing characteristics.^[1] Key quantitative data for CHAPS are summarized in the table below, providing a quick reference for experimental design.

Property	Value	References
Molecular Weight	614.88 g/mol	[1]
Critical Micelle Concentration (CMC)	6 - 10 mM	[3]
Aggregation Number	~10	[4]
Micelle Molecular Weight	~6,150 Da	[4]
Appearance	White crystalline powder	[4]
Solubility in Water	High	[1]

Mechanism of Action: Solubilizing Membrane Proteins

The primary function of CHAPS in protein research is to extract membrane proteins from the lipid bilayer. This process relies on the detergent's amphipathic nature. At concentrations above its Critical Micelle Concentration (CMC), CHAPS monomers self-assemble into micelles. These micelles interact with the lipid membrane, partitioning into the bilayer and disrupting the lipid-lipid and lipid-protein interactions that maintain the membrane's integrity. The hydrophobic core of the CHAPS micelle shields the hydrophobic transmembrane domains of the protein from the aqueous environment, effectively creating a soluble protein-detergent complex. This mechanism allows for the gentle extraction of membrane proteins, preserving their native conformation and biological activity.



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Caption: Mechanism of membrane protein solubilization by CHAPS.

Key Applications and Experimental Protocols

CHAPS is a valuable detergent in a variety of protein research applications. Its non-denaturing nature and high CMC, which facilitates its removal by dialysis, are particularly advantageous.[5]

Protein Extraction from Mammalian Cells

A fundamental application of CHAPS is in the lysis of cultured mammalian cells for the extraction of total cellular proteins, including those from the cytoplasm, nucleus, and

membranes.[6]

Experimental Protocol: Protein Extraction from HEK293 Cells

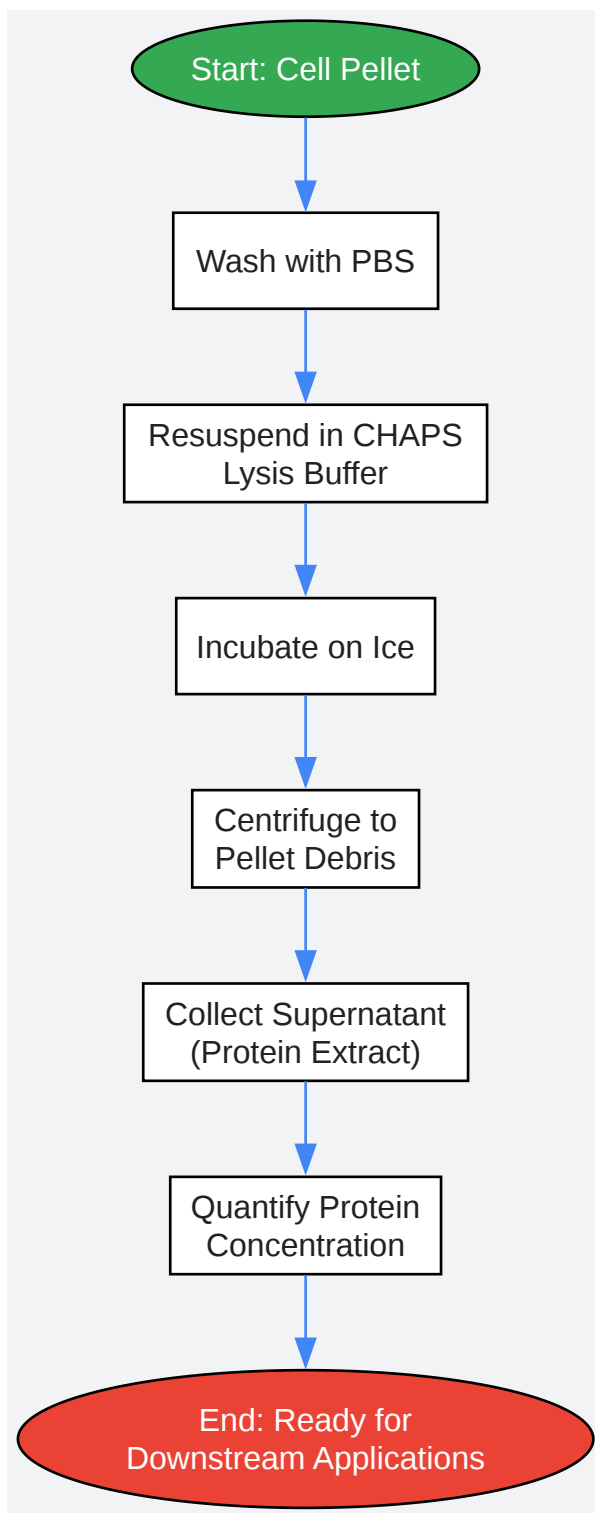
Materials:

- HEK293 cell pellet
- CHAPS Lysis Buffer:
 - 150 mM NaCl
 - 50 mM Tris-HCl, pH 7.5
 - 1% (w/v) CHAPS
 - Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)
 - Phosphatase inhibitor cocktail (e.g., PhosSTOP™)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Microcentrifuge
- Pipettes and tips

Procedure:

- Wash the cell pellet with ice-cold PBS to remove residual media. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in an appropriate volume of CHAPS Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).
- Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
- The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation. Store at -80°C for long-term use.



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Caption: Workflow for protein extraction from mammalian cells using CHAPS.

Isoelectric Focusing (IEF) and 2D-Gel Electrophoresis

CHAPS is a detergent of choice for the first dimension of two-dimensional gel electrophoresis (2D-PAGE), isoelectric focusing (IEF).^[7] Its zwitterionic nature means it has no net charge over a wide pH range, preventing interference with the pH gradient and protein migration. It effectively solubilizes proteins and prevents their aggregation during IEF.^[7]

Experimental Protocol: Isoelectric Focusing with CHAPS

Materials:

- Protein sample in a suitable low-salt buffer
- Rehydration Buffer:
 - 8 M Urea
 - 2% (w/v) CHAPS
 - 50 mM Dithiothreitol (DTT)
 - 0.2% (v/v) Carrier ampholytes (appropriate pH range)
 - Trace of Bromophenol Blue
- Immobilized pH gradient (IPG) strips
- IEF focusing unit
- Mineral oil

Procedure:

- Quantify the protein sample. For analytical gels, 50-100 µg of protein is typically loaded.
- Mix the protein sample with the Rehydration Buffer to the final desired volume for the IPG strip.
- Pipette the sample mixture into the channels of the IPG strip holder.

- Remove the protective cover from the IPG strip and place it gel-side down onto the sample mixture, ensuring no air bubbles are trapped.
- Overlay with mineral oil to prevent evaporation.
- Allow the strips to rehydrate at room temperature for at least 4 hours, or overnight.
- Place the strip holder into the IEF focusing unit and place the electrodes according to the manufacturer's instructions.
- Run the IEF program. A typical program might consist of several steps with increasing voltage, for example:
 - Step 1: 250 V for 30 minutes (linear ramp)
 - Step 2: 4000 V for 2 hours (linear ramp)
 - Step 3: 4000 V for 40,000 V-hours (rapid ramp)
- After focusing, the IPG strips can be stored at -80°C or immediately equilibrated for the second dimension (SDS-PAGE).

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique to study protein-protein interactions. CHAPS is often used in the lysis buffer for Co-IP experiments as it is mild enough to preserve these interactions while effectively solubilizing the proteins.[8]

Experimental Protocol: Co-Immunoprecipitation using CHAPS

Materials:

- Cell pellet expressing the "bait" and potential "prey" proteins
- Co-IP Lysis Buffer:
 - 150 mM NaCl
 - 50 mM Tris-HCl, pH 7.5

- 1% (w/v) CHAPS
- Protease and phosphatase inhibitor cocktails
- Antibody specific to the "bait" protein
- Protein A/G magnetic beads
- Wash Buffer: Co-IP Lysis Buffer with a reduced CHAPS concentration (e.g., 0.1%)
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
- Microcentrifuge tubes and magnetic rack

Procedure:

- Lyse the cells using the Co-IP Lysis Buffer as described in the protein extraction protocol.
- Pre-clear the lysate by incubating it with protein A/G magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
- Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
- Add the "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
- Add equilibrated protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the immune complexes.
- Pellet the beads using a magnetic rack and discard the supernatant.
- Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet with the magnetic rack.
- After the final wash, remove all residual wash buffer.
- Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.

- Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins.
- Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

Conclusion

CHAPS detergent is an indispensable tool in the protein researcher's arsenal. Its zwitterionic and non-denaturing properties make it highly effective for solubilizing proteins, particularly those from challenging membrane environments, while preserving their biological activity. The detailed protocols provided in this guide offer a starting point for beginners and a reference for experienced scientists to effectively utilize CHAPS in a variety of applications, from routine protein extraction to the intricate study of protein-protein interactions. Careful consideration of its properties and optimization of experimental conditions will ensure robust and reproducible results in your protein research endeavors.

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- To cite this document: BenchChem. [CHAPS Detergent: An In-depth Technical Guide for Protein Research]. BenchChem, [2025]. [Online PDF]. Available at:

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